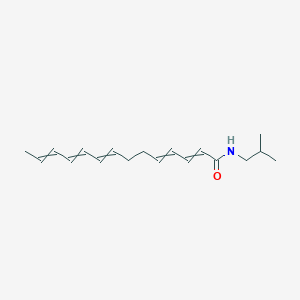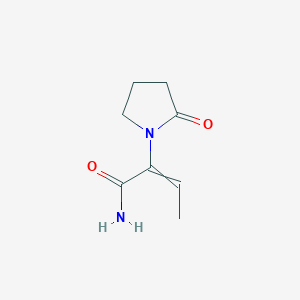
1,5,9-Triiodotriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9-Triiodotriphenylene is a chemical compound with the molecular formula C18H9I3. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, where three hydrogen atoms are replaced by iodine atoms at the 1, 5, and 9 positions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,5,9-Triiodotriphenylene can be synthesized through a multi-step process One common method involves the iodination of triphenyleneThis can be achieved using reagents such as iodine and an oxidizing agent like nitric acid or a halogen carrier like iodine monochloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product .
化学反応の分析
Types of Reactions
1,5,9-Triiodotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atoms with other groups.
Grignard Reagents: These reagents can be used to introduce various alkyl or aryl groups by reacting with the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various substituted triphenylenes, while reactions with Grignard reagents can produce alkylated or arylated derivatives .
科学的研究の応用
1,5,9-Triiodotriphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential use in drug development and diagnostic applications.
作用機序
The mechanism of action of 1,5,9-triiodotriphenylene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These properties enable it to influence the behavior of other molecules and materials in its vicinity .
類似化合物との比較
Similar Compounds
- 1,2,3-Triiodotriphenylene
- 1,4,7-Triiodotriphenylene
- 1,3,6-Triiodotriphenylene
Uniqueness
1,5,9-Triiodotriphenylene is unique due to the specific positions of the iodine atoms, which confer distinct electronic and structural properties. This arrangement allows for unique interactions and reactivity compared to other isomers .
特性
分子式 |
C18H9I3 |
|---|---|
分子量 |
606.0 g/mol |
IUPAC名 |
1,5,9-triiodotriphenylene |
InChI |
InChI=1S/C18H9I3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H |
InChIキー |
PKWVEKBTOHDNBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C4C(=C2C(=C1)I)C=CC=C4I)C=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)




![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)

![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)


![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide](/img/structure/B13385204.png)
